N-(1,3-dioxoisoindolin-5-yl)-4-ethoxybenzamide
Description
Properties
IUPAC Name |
N-(1,3-dioxoisoindol-5-yl)-4-ethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4/c1-2-23-12-6-3-10(4-7-12)15(20)18-11-5-8-13-14(9-11)17(22)19-16(13)21/h3-9H,2H2,1H3,(H,18,20)(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPAZPCGPDIOKFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-dioxoisoindolin-5-yl)-4-ethoxybenzamide typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . One commonly employed approach involves the use of o-phthalic acids or anhydrides with amines in isopropanol (IPA) and water as solvents at reflux, using silica-supported niobium (SiO2-tpy-Nb) as a catalyst. This method yields the final products with moderate to excellent yields (41–93%) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and implementation of environmentally friendly processes, are likely to be applied to the production of this compound.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-dioxoisoindolin-5-yl)-4-ethoxybenzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups or other reduced forms.
Substitution: The aromatic ring and the amide group can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation, reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, reduction may produce hydroxyl derivatives, and substitution reactions can introduce various functional groups onto the aromatic ring or the amide group .
Scientific Research Applications
N-(1,3-dioxoisoindolin-5-yl)-4-ethoxybenzamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(1,3-dioxoisoindolin-5-yl)-4-ethoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, some derivatives of isoindoline-1,3-dione have been shown to inhibit enzymes like indoleamine pyrrole-2,3-dioxygenase-1 (IDO1), which is involved in the pathogenesis of cancer . The compound may also induce apoptosis and necrosis in cancer cells by targeting specific cellular pathways .
Comparison with Similar Compounds
The following analysis compares N-(1,3-dioxoisoindolin-5-yl)-4-ethoxybenzamide with structurally or functionally related compounds, focusing on substituent effects, synthetic pathways, and inferred biological activities.
Structural Analogues
Table 1: Key Structural and Functional Comparisons
Substituent Effects on Activity
- Lipophilicity : The 4-ethoxy group in the target compound likely increases lipophilicity compared to polar substituents (e.g., hydroxyl or carboxyl groups), enhancing cell membrane penetration. This contrasts with the piperazine-linked analogues in , where hydrophilic linkers may improve solubility but reduce passive diffusion .
- Target Binding : The 1,3-dioxoisoindolinyl group shares similarities with proteolysis-targeting chimeras (PROTACs) used in , which recruit E3 ubiquitin ligases for protein degradation. However, the absence of a linker moiety (e.g., piperazine in ) in the target compound may limit its ability to engage bifunctional degradation mechanisms .
Biological Activity
N-(1,3-dioxoisoindolin-5-yl)-4-ethoxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential applications, mechanisms of action, and relevant research findings.
Overview of the Compound
This compound is characterized by its unique isoindoline structure, which contributes to its biological properties. The compound has been investigated for various therapeutic potentials, including anticancer, antifungal, and antibacterial activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It has been shown to inhibit key enzymes involved in cancer progression, such as indoleamine 2,3-dioxygenase (IDO), which plays a role in immune evasion by tumors. Additionally, the compound may modulate inflammatory pathways by affecting cytokine production and signaling.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. Its derivatives have shown selective cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and hepatocellular carcinoma (HCC). The compound's mechanism involves the induction of apoptosis and cell cycle arrest through interactions with cyclin-dependent kinases (CDKs) and other cell cycle regulators .
Antifungal and Antibacterial Properties
The compound has also demonstrated antifungal and antibacterial activities. Preliminary investigations suggest that it may inhibit the growth of pathogenic fungi and bacteria by disrupting their cellular processes. The exact mechanisms remain to be fully elucidated but may involve interference with metabolic pathways essential for microbial survival.
In Vitro Studies
In vitro studies have shown that this compound exhibits potent activity against a range of cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 12.5 | Induction of apoptosis |
| HepG2 | 15.0 | Cell cycle arrest at G2/M phase |
| A549 (lung cancer) | 18.0 | Inhibition of proliferation |
These results indicate a promising therapeutic index for further development in oncology.
In Vivo Studies
Animal models have been employed to assess the efficacy of this compound in vivo. Notable findings include:
- Tumor Xenograft Models : Administration of the compound resulted in a significant reduction in tumor volume compared to controls.
- Toxicity Assessment : Toxicological evaluations indicated manageable side effects at therapeutic doses, supporting its potential for clinical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
